

Introduction: Unveiling a Versatile Heterocyclic Scaffold

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Compound of Interest

Compound Name: *Methyl 2-oxo-2H-pyran-3-carboxylate*

CAS No.: 25991-27-9

Cat. No.: B1581160

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Methyl 2-oxo-2H-pyran-3-carboxylate, also known by synonyms such as 3-Carbomethoxy-2-pyrone, is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Structurally, it is classified as a cyclic α,β -unsaturated ketone and ester, a combination of functional groups that endows it with a unique and rich reactivity profile. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, and synthetic utility, offering field-proven insights for researchers, chemists, and drug development professionals. Its application extends from the synthesis of complex carbocycles via cycloaddition reactions to its use as a scaffold in medicinal chemistry for investigating potential therapeutic agents.^[1]

Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is the foundation of its effective application. These parameters are not merely data points but are critical for purification, characterization, and predicting behavior in reaction media.

Physicochemical Data Summary

The fundamental properties of **Methyl 2-oxo-2H-pyran-3-carboxylate** are summarized below for quick reference. These values are essential for experimental design, from calculating molar equivalents to selecting appropriate purification techniques like distillation or recrystallization.

Property	Value	Source(s)
IUPAC Name	methyl 2-oxopyran-3-carboxylate	[2]
CAS Number	25991-27-9	[3]
Molecular Formula	C ₇ H ₆ O ₄	[2][3]
Molecular Weight	154.12 g/mol	[3]
Appearance	Powder	[4]
Melting Point	75-77 °C (lit.)	[4]
Boiling Point	146-148 °C / 0.75 mmHg (lit.)	[4]
SMILES	<chem>COC(=O)C1=CC=COC1=O</chem>	[2][4]
InChI Key	GJVZWOMUTYNUCE-UHFFFAOYSA-N	[2][4]

Spectroscopic Analysis: A Self-Validating Structural Confirmation

Spectroscopic data provides the definitive structural fingerprint of the molecule. Understanding the expected patterns allows for unambiguous confirmation of the compound's identity and purity.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the olefinic region corresponding to the protons on the pyran ring, and a sharp singlet in the upfield region for the methyl ester protons. The coupling patterns between the ring protons are diagnostic for their relative positions.
- ¹³C NMR Spectroscopy: The carbon spectrum will reveal seven distinct resonances. Key signals include two carbonyl carbons (one for the lactone and one for the ester), four sp²-hybridized carbons of the pyran ring, and one sp³-hybridized carbon of the methoxy group. The chemical shifts of the carbonyls are particularly informative about the electronic environment.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The α,β -unsaturated lactone carbonyl typically appears at a lower wavenumber (around $1720\text{-}1740\text{ cm}^{-1}$) compared to the ester carbonyl (around $1740\text{-}1760\text{ cm}^{-1}$), although conjugation effects can shift these values. Strong C=C stretching bands will also be present in the $1600\text{-}1650\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M^+) peak at $m/z = 154$, corresponding to the molecular weight of the compound.

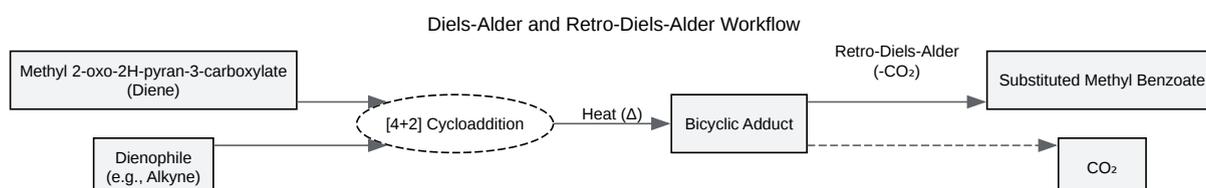
Chemical Reactivity and Synthetic Paradigms

The dual functionality of **Methyl 2-oxo-2H-pyran-3-carboxylate** as both an electron-deficient diene and a Michael acceptor dictates its synthetic utility. This section explores the causality behind its primary modes of reaction.

Paradigm 1: The 2-Pyrone as a Diene in Diels-Alder Cycloadditions

One of the most powerful applications of 2-pyrones is their participation as dienes in [4+2] cycloaddition reactions. The electron-withdrawing nature of the ester and lactone functionalities activates the pyrone ring, making it suitable for reactions with various dienophiles. A key mechanistic feature is the subsequent retro-Diels-Alder reaction of the initial bicyclic adduct, which proceeds with the extrusion of carbon dioxide to yield highly substituted aromatic compounds.

This "pyrone remodeling" strategy is an elegant method for constructing benzene rings with precise regiochemistry that can be difficult to access through traditional electrophilic aromatic substitution.



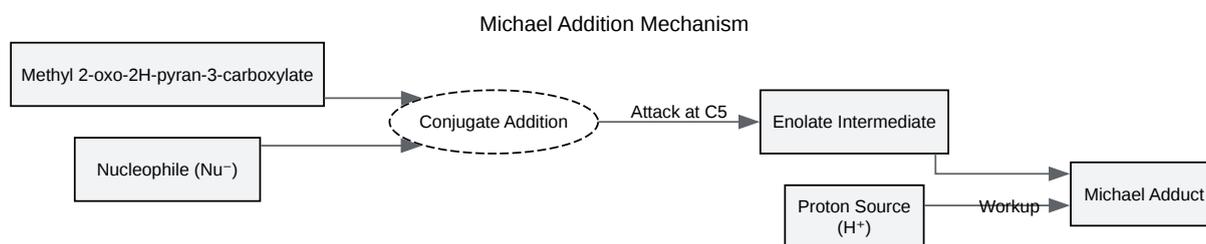
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Caption: Diels-Alder cycloaddition followed by CO₂ extrusion.

Paradigm 2: The α,β -Unsaturated System as a Michael Acceptor

The conjugated system in **Methyl 2-oxo-2H-pyran-3-carboxylate** renders the C5-position electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition.[5] This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation. A wide range of soft nucleophiles, such as enolates, amines, and thiolates, can be employed.

The causality behind this reactivity lies in the ability of the pyrone ring to delocalize the negative charge of the resulting intermediate across the oxygen atoms of the carbonyl groups, thus stabilizing the transition state.



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Caption: General mechanism for Michael addition to the pyrone.

Paradigm 3: Nucleophilic Ring-Opening Reactions

The lactone (cyclic ester) functionality is susceptible to cleavage by strong nucleophiles. This ring-opening can be a deliberate synthetic step to generate highly functionalized linear molecules. The reaction's course and final products are highly dependent on the nucleophile, solvent, and pH conditions.[6][7] For instance, hydrolysis under basic conditions would lead to the formation of a carboxylate and a hydroxyl group after ring cleavage. Such transformations have been observed in both synthetic and natural contexts.[8]

Applications in Drug Discovery and Life Sciences

The unique chemical architecture of **Methyl 2-oxo-2H-pyran-3-carboxylate** makes it a valuable starting material in medicinal chemistry.

- **Cytotoxicity Studies:** It has been utilized as a reagent to study the structure-activity relationships of α,β -unsaturated carbonyl compounds and their cytotoxic effects on various cancer cell lines, including oral human normal and tumor cells. Studies have shown it can weakly activate caspases-3, -8, and -9 in HL-60 cells, indicating its potential, albeit modest, role in inducing apoptosis-related pathways.
- **Scaffold for Heterocycle Synthesis:** The 2-pyrone core is a versatile platform for the synthesis of more complex heterocyclic systems.[1] Through reactions like the Knoevenagel condensation, derivatives of 2-oxo-pyran are instrumental in building coumarin-like structures, which are prevalent in pharmacologically active compounds.[9][10]

Analytical Protocol: A Self-Validating HPLC Method

To ensure the quality and purity of **Methyl 2-oxo-2H-pyran-3-carboxylate** for research applications, a robust analytical method is indispensable. The following protocol describes a self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis.

Objective: To determine the purity of **Methyl 2-oxo-2H-pyran-3-carboxylate**.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- **Column:** C18, 4.6 x 150 mm, 3 μ m particle size.
 - **Causality:** A C18 column provides excellent hydrophobic retention for moderately polar organic molecules like the analyte. The smaller particle size allows for higher efficiency and faster analysis times, making it suitable for UPLC applications as well.[11]
- **Mobile Phase:**

- Solvent A: Water with 0.1% Formic Acid
- Solvent B: Acetonitrile with 0.1% Formic Acid
- Causality: A water/acetonitrile gradient is standard for RP-HPLC. Formic acid is used to control the pH and ensure good peak shape by keeping acidic protons protonated. Crucially, it is a volatile modifier, making this method compatible with Mass Spectrometry (MS) detection if further characterization is needed.[11] For non-MS applications, phosphoric acid can be substituted.[11]
- Gradient Program:
 - Start at 30% B, hold for 1 minute.
 - Ramp to 95% B over 5 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 30% B over 0.5 minutes.
 - Equilibrate at 30% B for 1.5 minutes.
 - Causality: A gradient elution ensures that impurities with a wide range of polarities can be effectively separated from the main peak and eluted in a reasonable time.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm.
 - Causality: The conjugated pyrone system contains a strong chromophore that absorbs UV light, making UV detection highly sensitive for this compound.
- Injection Volume: 5 µL
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Trustworthiness: This protocol is self-validating because it uses standard, well-understood components (C18, ACN/H₂O) and provides clear reasoning for each parameter. The MS-compatible mobile phase demonstrates foresight for more advanced analytical needs, establishing the method's reliability and versatility.[\[11\]](#)

Safety and Handling

As a laboratory chemical, proper handling of **Methyl 2-oxo-2H-pyran-3-carboxylate** is essential.

- GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[2\]](#)
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a dust mask (type N95 or equivalent) to avoid inhalation of the powder.[\[12\]](#)
- Storage: It is classified as a combustible solid.[\[12\]](#) Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

Conclusion

Methyl 2-oxo-2H-pyran-3-carboxylate is a high-value synthetic intermediate with a well-defined and versatile reactivity profile. Its ability to participate in fundamental organic transformations, including Diels-Alder cycloadditions, Michael additions, and ring-opening reactions, makes it an indispensable tool for constructing complex molecular architectures. For researchers in organic synthesis and drug development, a thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

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